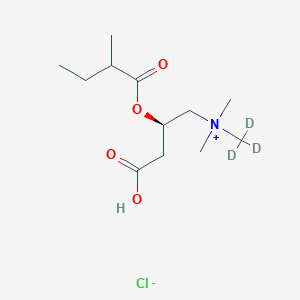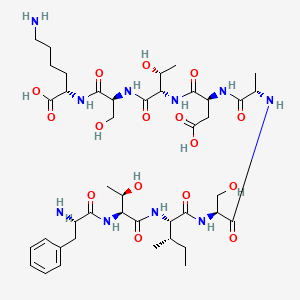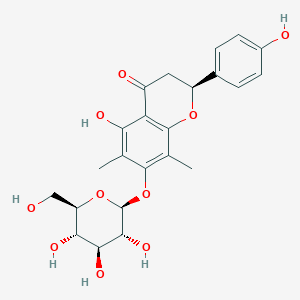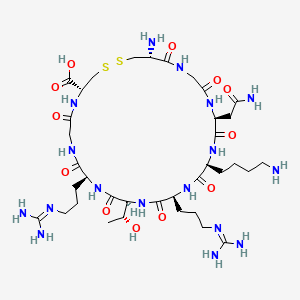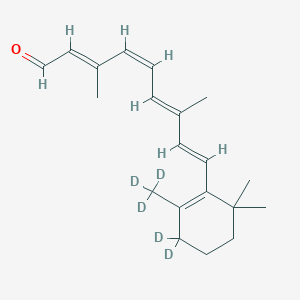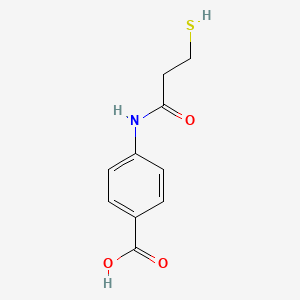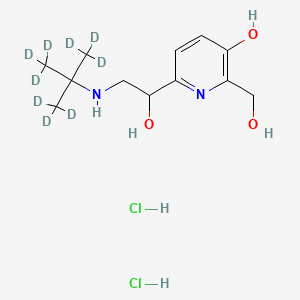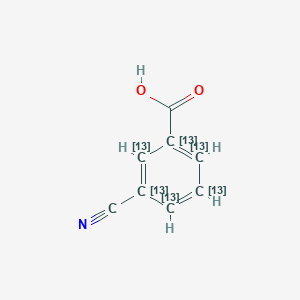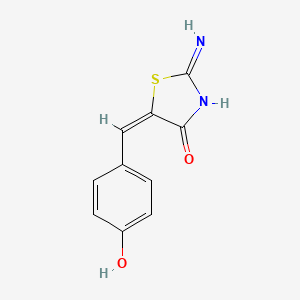
5-(4-Hydroxybenzylidene)-2-iminothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Hydroxybenzylidene)-2-iminothiazolidin-4-one is a heterocyclic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidine ring fused with an imine group and a benzylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxybenzylidene)-2-iminothiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the thiazolidinone ring. The general reaction scheme is as follows:
Condensation Reaction: 4-Hydroxybenzaldehyde reacts with thiosemicarbazide in the presence of an acid catalyst (e.g., hydrochloric acid) to form the Schiff base.
Cyclization: The Schiff base undergoes intramolecular cyclization to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-(4-Hydroxybenzylidene)-2-iminothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzylidene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Aminothiazolidinones.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
5-(4-Hydroxybenzylidene)-2-iminothiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of fluorescent probes and sensors due to its fluorogenic properties.
作用機序
The mechanism of action of 5-(4-Hydroxybenzylidene)-2-iminothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s ability to form complexes with proteins also contributes to its biological effects.
類似化合物との比較
Similar Compounds
5-(4-Hydroxybenzylidene)-2-thioxothiazolidin-4-one: Similar structure but contains a thioxo group instead of an imino group.
4-Hydroxybenzylidene-rhodanine: Contains a rhodanine ring instead of a thiazolidinone ring.
Uniqueness
5-(4-Hydroxybenzylidene)-2-iminothiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form fluorescent complexes with proteins sets it apart from other similar compounds .
特性
分子式 |
C10H8N2O2S |
|---|---|
分子量 |
220.25 g/mol |
IUPAC名 |
(5E)-5-[(4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)/b8-5+ |
InChIキー |
YBHQCJILTOVLHD-VMPITWQZSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=N)S2)O |
正規SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=N)S2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


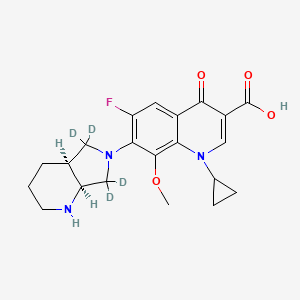
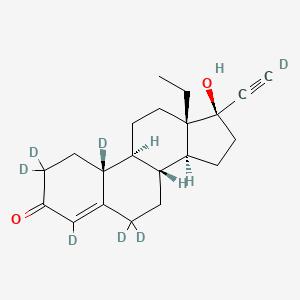
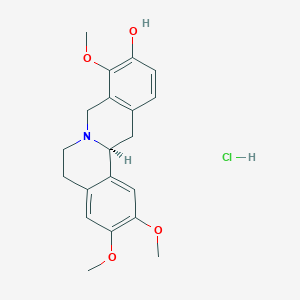
![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
